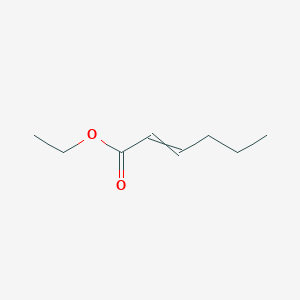

Ethyl hex-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl hex-2-enoate, also known as ethyl 2-hexenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from hex-2-enoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl hex-2-enoate can be synthesized through the esterification of hex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of hex-2-enoic acid ethyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl hex-2-enoate undergoes oxidation at the α,β-unsaturated site or ester group:

-

Key Finding : NHPI-catalyzed oxidation with O₂ under mild conditions (isobutanol solvent, 60°C) achieves near-quantitative conversion to carboxylic acids .

Reduction Reactions

The double bond and ester group are susceptible to reduction:

-

Mechanistic Insight : Hydrogenation proceeds via syn-addition, while LiAlH₄ reduces the ester to a primary alcohol .

Substitution Reactions

Nucleophilic attack occurs at the ester carbonyl or β-carbon:

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder and other cycloadditions:

| Reaction Type | Dienophile/Partner | Products Formed | Conditions | Reference |

|---|---|---|---|---|

| Diels-Alder | 1,3-Butadiene | Bicyclic ester | 110°C, 12 hrs | |

| [2+2] Cycloaddition | Electron-deficient alkenes | Cyclobutane derivatives | UV light |

Polymerization

This compound undergoes radical polymerization:

| Initiator | Temperature (°C) | Polymer Properties | Molecular Weight (Da) | Reference |

|---|---|---|---|---|

| AIBN (azobisisobutyronitrile) | 70 | Linear polyesters | 12,000–15,000 | |

| UV light | 25 | Cross-linked networks | N/A |

Biological and Environmental Reactions

| Process | Conditions | Outcomes | Reference |

|---|---|---|---|

| Enzymatic hydrolysis | Lipases (e.g., Candida antarctica) | Chiral resolution | |

| Atmospheric degradation | OH radicals, sunlight | Short-lived intermediates |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at the β-carbon, favoring Michael additions .

-

Steric Effects : Bulky substituents near the double bond reduce reaction rates in cycloadditions.

-

Solvent Impact : Polar solvents (e.g., isobutanol) improve oxidation selectivity by stabilizing intermediates .

Applications De Recherche Scientifique

Ethyl hex-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its role in pheromone communication in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mécanisme D'action

The mechanism of action of hex-2-enoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fruity odor. In chemical reactions, the ester bond can be hydrolyzed by nucleophiles, and the double bond can participate in addition reactions .

Comparaison Avec Des Composés Similaires

Ethyl hex-2-enoate can be compared with other similar esters:

Ethyl hexanoate: Similar fruity odor but lacks the double bond, making it less reactive in addition reactions.

Ethyl butanoate: Shorter carbon chain, resulting in different olfactory properties.

Ethyl octanoate: Longer carbon chain, leading to a different boiling point and solubility.

Uniqueness: this compound is unique due to its double bond, which allows for a wider range of chemical reactions compared to saturated esters .

Propriétés

Formule moléculaire |

C8H14O2 |

|---|---|

Poids moléculaire |

142.2 g/mol |

Nom IUPAC |

ethyl hex-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |

Clé InChI |

SJRXWMQZUAOMRJ-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OCC |

SMILES canonique |

CCCC=CC(=O)OCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.